molecular formula C19H21N3OS B2905327 N-cyclohexyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852133-27-8

N-cyclohexyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2905327
CAS No.: 852133-27-8
M. Wt: 339.46
InChI Key: AJFCVSISRNOWTD-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a synthetically derived small molecule that functions as a potent and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase. Research publications identify this imidazothiazole carboxamide as a key compound for probing the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is frequently dysregulated in a wide array of human cancers. Its primary research value lies in its mechanism of action, where it directly targets the ATP-binding site of mTOR, thereby suppressing the downstream signaling events that drive cancer cell proliferation, survival, and metabolism. This makes it an invaluable chemical tool for in vitro and in vivo studies aimed at understanding mTOR-dependent oncogenesis and for evaluating the therapeutic potential of mTOR blockade in various cancer models. Investigations have specifically explored its efficacy, contributing to its role as a lead compound in the development of targeted anticancer agents. Its use is strictly confined to basic research applications in oncology and signal transduction.

Properties

IUPAC Name

N-cyclohexyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-13-17(18(23)20-15-10-6-3-7-11-15)24-19-21-16(12-22(13)19)14-8-4-2-5-9-14/h2,4-5,8-9,12,15H,3,6-7,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFCVSISRNOWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiazoles with cyclohexylamine and phenyl derivatives under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the imidazo-thiazole ring structure.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(3-methoxythiophene-2-carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylate is being studied for its potential pharmaceutical applications. Its structural features suggest that it may interact with biological targets relevant to various diseases, including neurodegenerative disorders and cancer.

Case Study: Neuroprotective Properties

Research indicates that compounds with similar bicyclic structures have shown neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress. Investigations into the specific mechanisms of action for this compound could reveal its potential as a therapeutic agent against conditions like Alzheimer's disease.

Organic Synthesis

The compound's unique structure allows it to serve as a building block in organic synthesis, facilitating the creation of more complex molecules. Its reactivity can be harnessed in various synthetic pathways, making it valuable for chemists aiming to develop new compounds with specific properties.

Synthesis Pathways

Several methods have been proposed for synthesizing methyl 3-(3-methoxythiophene-2-carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylate, emphasizing its versatility in organic reactions:

Synthesis MethodDescription
Condensation Reactions Utilizing carbonyl groups to form new carbon-carbon bonds.
Cyclization Reactions Leveraging the bicyclic structure to create complex ring systems.
Functional Group Modifications Altering methoxy or carbonyl groups to enhance biological activity.

Biochemical Studies

The compound's interaction with biological systems makes it an interesting subject for biochemical studies. Its potential effects on metabolic pathways and cellular signaling could provide insights into its role as a modulator of physiological processes.

Case Study: Metabolic Pathways

Preliminary studies suggest that compounds resembling methyl 3-(3-methoxythiophene-2-carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylate may influence tryptophan metabolism, which is crucial for several neurobiological functions.

Mechanism of Action

The mechanism by which N-cyclohexyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name R1 (Position 3) R2 (Position 6) Carboxamide Substituent Molecular Formula Molecular Weight Notable Properties/Activities
Target Compound Methyl Phenyl Cyclohexyl C19H20N3OS ~346.45 High lipophilicity (predicted)
N-(Furan-2-ylmethyl) analog Methyl Phenyl Furan-2-ylmethyl C19H16N3O2S 346.4 Available commercially (Life Chemicals)
N-(Oxolan-2-ylmethyl) analog Methyl Phenyl Oxolan-2-ylmethyl C19H19N3O2S 361.4 Enhanced solubility (ether moiety)
N-(4-Methoxyphenyl)-6-(3-nitrophenyl) analog Methyl 3-Nitrophenyl 4-Methoxyphenyl C20H16N4O4S 408.4 Electron-withdrawing nitro group
N-(Pyridin-3-yl) analog Methyl Phenyl Pyridin-3-yl C18H14N4OS 334.4 CAS 919018-82-9; aromatic nitrogen
6-(4-Fluorophenyl)-N-(4-nitrophenyl) analog Methyl 4-Fluorophenyl 4-Nitrophenyl C19H13FN4O3S 396.4 Fluorine-enhanced metabolic stability
5-Chloro-6-carbaldehyde analog Chloro - Aldehyde C8H7ClN2OS 214.67 Antioxidant (IC50 = 1.669 mM)

Key Findings from Comparative Research

a. Impact of Carboxamide Substituents
  • Cyclohexyl Group : The target compound’s cyclohexylcarboxamide likely increases lipophilicity compared to analogs with aromatic or polar substituents (e.g., pyridin-3-yl or furan-2-ylmethyl). This may enhance membrane permeability but reduce aqueous solubility .

Biological Activity

N-cyclohexyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound belonging to the imidazo[2,1-b]thiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its potential therapeutic applications.

  • Molecular Formula : C19H21N3OS
  • Molecular Weight : 325.43 g/mol
  • CAS Number : 74630-73-2

This compound primarily targets cancer cells, including colorectal adenocarcinoma (HT-29), lung carcinoma (A549), and breast adenocarcinoma (MCF-7) cells. The compound induces cytotoxicity through the following mechanisms:

  • Induction of Apoptosis : The compound triggers apoptosis in cancer cells by inducing mitochondrial membrane depolarization and activating multicaspase pathways. This leads to programmed cell death, which is crucial for eliminating malignant cells .
  • Inhibition of Key Kinases : Similar derivatives have shown potent activity against FLT3-dependent acute myeloid leukemia (AML) cell lines by inhibiting FLT3 kinase activity. This suggests a potential for this compound to exhibit similar effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Cyclohexyl Group : Enhances lipophilicity and may improve cellular uptake.
  • Phenyl Substituent : Contributes to the compound's ability to interact with various biological targets.

A comparative analysis with similar compounds indicates that modifications in the imidazo[2,1-b]thiazole scaffold significantly impact biological activity. For example, derivatives with electron-donating groups at specific positions have shown enhanced cytotoxic effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

StudyFindingsCell Line TestedIC50 Values
Potent activity against FLT3-dependent AML cellsMV4-110.002 μM
Induced apoptosis in various cancer cell linesHT-29, A549Submicromolar range
Demonstrated significant antiproliferative activityNCI-H460GI50 values from 1.4 to 4.2 μM

These findings underscore the compound's potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-cyclohexyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step routes involving cyclization of thiazole precursors and subsequent functionalization. For example, cyclization of 2-aminothiazole derivatives with cyclohexanecarboxamide groups under reflux conditions in ethanol or acetonitrile is common. Reaction optimization (e.g., temperature, solvent, catalyst) is critical; microwave-assisted synthesis can reduce reaction times by 30–50% compared to conventional heating . Purification often requires column chromatography or recrystallization, with yields ranging from 50–75% depending on substituent reactivity .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Characterization relies on 1H/13C NMR to confirm substituent positions and purity (e.g., cyclohexyl proton signals at δ 1.2–2.1 ppm, imidazo-thiazole aromatic protons at δ 7.3–8.1 ppm). HPLC (≥98% purity) and mass spectrometry (e.g., ESI-MS m/z 407.2 [M+H]+) are used to verify molecular weight and absence of byproducts . X-ray crystallography may resolve ambiguities in regiochemistry .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Initial screenings often focus on anticancer (e.g., IC50 values against HeLa or MCF-7 cells via MTT assays) and antimicrobial activity (MIC against S. aureus or E. coli using broth microdilution). For example, derivatives with nitrophenyl substituents show 2–3× higher cytotoxicity than parent structures .

Advanced Research Questions

Q. How can conflicting data on the compound’s solubility and bioavailability be resolved?

  • Methodological Answer : Discrepancies arise from assay variability (e.g., shake-flask vs. HPLC methods for solubility). Use equilibrium solubility assays in PBS (pH 7.4) with UV/Vis quantification. For bioavailability, employ Caco-2 cell monolayers to measure apparent permeability (Papp). Computational models (e.g., SwissADME) can predict logP and solubility, but experimental validation is essential .

Q. What strategies optimize the compound’s selectivity for kinase targets (e.g., EGFR vs. HER2)?

  • Methodological Answer : Molecular docking (AutoDock Vina) identifies key binding residues (e.g., hinge region interactions). Introduce steric hindrance via methyl or fluorine substituents at the phenyl ring to disrupt off-target binding. Kinase profiling (Eurofins KinaseScan) confirms selectivity; for example, replacing a methoxy group with a nitro group reduced HER2 inhibition by 40% while retaining EGFR activity .

Q. How do pH and solvent polarity affect the compound’s stability in long-term storage?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV monitoring show degradation via hydrolysis of the carboxamide group in acidic conditions (pH < 5). Storage in amber vials under argon at −20°C minimizes oxidation. Solvents like DMSO increase stability compared to aqueous buffers .

Q. What advanced techniques elucidate the compound’s mechanism of action in disrupting microbial biofilms?

  • Methodological Answer : Use confocal microscopy with SYTO 9/propidium iodide staining to assess biofilm viability. RNA-seq of treated P. aeruginosa reveals downregulation of lasI and rhlI quorum-sensing genes. Synergy with tobramycin (FIC index ≤0.5) suggests combination therapy potential .

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